Rubrolone

cardioprotection natural product screening cardiomyocyte protection

Researchers studying complex alkaloid biosynthesis face a shortage of validated scaffolds that undergo non-enzymatic pyridine ring formation. Rubrolone (CAS 65445-21-8) directly addresses this gap. • Spontaneous cyclization of 1,5-dione intermediate with ammonia/anthranilic acid - no enzyme catalysis required. • Demonstrated reactivity with kanamycin, spectinomycin, polymyxin B, and antimicrobial peptides. • Production titratable in Dactylosporangium vinaceum: 0.5% ethanol downregulates rubL 3.4×; 0.5% DMSO upregulates rubB1 2.1×. Supplied as a water-soluble, well-characterized natural product. No generic substitution valid.

Molecular Formula C23H23NO8
Molecular Weight 441.4 g/mol
Cat. No. B15592012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubrolone
Molecular FormulaC23H23NO8
Molecular Weight441.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H23NO8/c1-4-5-12-15-10(6-8(2)24-12)14-11(18(15)27)7-13(25)16-20(19(14)28)32-22-23(16,30)21(29)17(26)9(3)31-22/h6-7,9,17,21-22,26,28-30H,4-5H2,1-3H3/t9-,17-,21-,22-,23+/m1/s1
InChIKeyFSBWLHLWIYLPKF-VLFXKYBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubrolone: Tropolone Alkaloid Pigment


Rubrolone (CAS 65445-21-8) is a water-soluble, glycosylated tropolone alkaloid natural product produced by Streptomyces species [1]. It features a unique pentacyclic core comprising a tropolone ring, a cyclopentanone, and a tetrasubstituted pyridine moiety, and is notable for a distinct carbon–carbon bond linking the deoxysugar unit to the tropolone ring [2]. This architecture differentiates it from other tropolonoids and establishes a specific biochemical and chemical profile [3].

Biosynthetic diversification study fit Non-enzymatic pyridine ring formation scaffold for natural product derivatization research
Xenobiotic amine conjugation probe Reported reactivity with kanamycin, spectinomycin, and polymyxin B supports amine-scavenging studies
Titratable fermentation process optimization Transcriptional modulation by ethanol and DMSO enables yield-control experiments in D. vinaceum

Why Generic Substitution Fails for Rubrolone


In-class compounds such as rubrolone B, isatropolones, and rubterolones share the pentacyclic aglycone skeleton but differ in their sugar moieties and bioactivity profiles [1]. Rubrolone A exhibits negligible antimicrobial and cytotoxic activity, whereas rubrolone B demonstrates cardioprotective effects in in vitro models [2]. Additionally, the non-enzymatic pyridine ring formation in rubrolone biosynthesis is a unique chemical event that cannot be assumed for analogs [3]. Substitution without empirical verification risks experimental failure due to differences in target engagement, metabolic stability, and downstream chemical behavior.

Mechanism Non-enzymatic pyridine ring formation mechanism differs fundamentally from enzymatically constrained tropolone analogues; rubterolone-class pyran-scaffold chemistry may not transfer
Functional Amine-scavenging activity may not be present in isatropolones or related tropolone alkaloids with anti-parasitic but non-conjugating profiles
Production Transcriptional-response profiles to chemical modulators reported in D. vinaceum may not extend to rubromycin or other pigment production systems

Rubrolone Evidence: Key Differentiation Data


Non-Enzymatic Pyridine Ring Formation

Rubrolone B exhibits cardioprotective activity, whereas rubrolone A shows no significant biological activity in cytotoxicity and antimicrobial assays [1]. This functional divergence is critical for researchers targeting cardiac ischemia-reperfusion injury models.

Pyridine Ring Formation
Class-level inference
Non-enzymatic condensation/cyclization via 1,5-dione intermediate vs. rubterolone pyran-scaffold equilibrium chemistry; mechanism type differs qualitatively
Supports non-enzymatic diversification workflow selection
No quantitative conversion efficiency reported; sugar-biosynthesis mutant context
cardioprotection natural product screening cardiomyocyte protection

Amine Scavenging for Antibiotic Inactivation

Rubrolone A demonstrates weak cytotoxic activity with an IC50 of 0.5 mM, comparable to the positive control miltefosine (IC50 = 0.3 mM) in a specific assay [1]. This establishes a baseline for researchers requiring a low-cytotoxicity scaffold for further derivatization.

Amine Scavenging
Cross-study comparable
Detectable adduct formation with kanamycin, spectinomycin, polymyxin B, and synthetic antimicrobial peptide; isatropolones A–C lack reported amine-scavenging activity
Supports amine-conjugation probe research context
In vitro conjugation assays; functional divergence, not potency comparison
cytotoxicity antiproliferative cancer cell lines

Transcriptional Modulation for Titratable Production

The pyridine ring in rubrolones A and B is formed via a non-enzymatic condensation and cyclization of a 1,5-dione intermediate with either ammonia (→ rubrolone A) or anthranilic acid (→ rubrolone B) [1]. This non-enzymatic step is not observed in the biosynthesis of related compounds like isatropolones or rubterolones, which rely on distinct enzymatic pathways [2].

Transcriptional Modulation
Class-level inference
Ethanol 0.5%: rubL 3.4-fold decrease, rubT3 2.8-fold decrease; DMSO 0.5%: rubB1 2.1-fold increase (RT-qPCR in D. vinaceum)
Supports titratable fermentation process research
No published modulator-response data available for rubromycin systems
biosynthesis non-enzymatic reactions natural product chemistry

Photodegradation and Stabilization Requirement

To date, only two total synthetic routes to the rubrolone aglycone have been devised, and no total synthesis of the complete glycosylated rubrolone molecule exists [1]. This contrasts with more synthetically accessible tropolone natural products, highlighting the unique challenges posed by the 7/5/6 tricyclic system and the C-C linked sugar.

Photostability
Supporting evidence
Rapid fading upon sunlight exposure; quercetin-5′-sulfonate co-formulation reported to reduce fading tendency (US Patent 4,285,985)
Formulation-dependent photostability context; requires verification
Comparative fading rate data vs. prodigiosin/violacein not publicly available
total synthesis natural product synthesis medicinal chemistry

Stabilization Against Photodegradation: Quercetin-5'-sulfonate Enhances Rubrolone Sunlight Stability

Rubrolone is susceptible to photodegradation upon exposure to direct sunlight. The addition of quercetin-5'-sulfonate significantly reduces this fading tendency, as demonstrated in a patented stabilization process [1]. No such stabilization is reported for related red pigments like prodigiosin, which also suffers from photolability.

photostability pigment stabilization colorant formulation

Pre-Rubrolone Reactivity with Amine-Containing Molecules: A Potential 'Minesweeper' Function

Pre-rubrolone, the biosynthetic precursor, reacts spontaneously with amine-containing antibiotics, antimicrobial peptides, and siderophores [1]. This reactivity suggests a potential environmental role as a 'minesweeper' of xenobiotic molecules, a function not attributed to other tropolone alkaloids.

environmental microbiology xenobiotic metabolism chemical ecology

Rubrolone Application Scenarios


Non-Enzymatic Diversification Scaffold

Rubrolone B is the preferred analog for studies of cardioprotective mechanisms due to its observed activity in in vitro models [1]. Its low cytotoxicity profile (IC50 = 0.5 mM for rubrolone A) ensures that protective effects are not confounded by general cellular toxicity [2].

Xenobiotic Amine Conjugation Studies

The non-enzymatic pyridine ring formation in rubrolone biosynthesis offers a unique chemical handle for designing activity-based probes or for chemoenzymatic synthesis of novel tropolone analogs [1]. This feature is absent in related compounds, making rubrolone the sole starting point for such studies.

Titratable Fermentation via Transcriptional Modulation

Rubrolone can be stabilized against sunlight-induced photodegradation by formulation with quercetin-5'-sulfonate [1]. This patented process provides a functional advantage for industrial applications requiring a stable natural red pigment.

Environmental Microbiology: Probing Amine-Containing Xenobiotic Metabolism

The spontaneous reactivity of pre-rubrolone with amine-containing compounds positions it as a unique chemical tool for investigating microbial detoxification pathways or for developing bioremediation strategies targeting amine pollutants [1].

Application
Selection Property
Validation Focus
Non-enzymatic diversification studies
Biosynthetic mechanism uniqueness
1,5-dione intermediate cyclization verification
Xenobiotic amine conjugation probe
Reported amine-scavenging reactivity
Adduct formation confirmation with target amines
Titratable fermentation optimization
Transcriptional modulation sensitivity
rubL/rubB1 expression-level endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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